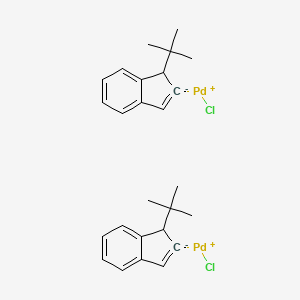
4-Amino-3-fluorobenzosulfonic acid
描述
4-Amino-3-fluorobenzosulfonic acid (4-AFBS) is an important chemical compound used in a variety of scientific research applications. It is a colorless solid that is readily soluble in water and is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. 4-AFBS is also known as 4-amino-3-fluorobenzenesulfonic acid, 4-amino-3-fluorobenzene-sulfonic acid, or 4-amino-3-fluorobenzenesulfonate. It is a sulfonic acid derivative of 4-aminobenzene and is used in a variety of research applications.
科学研究应用
4-AFBS is used in a variety of scientific research applications. It is used as a reagent in the synthesis of pharmaceuticals and other organic compounds. It is also used in the study of enzyme kinetics, in the detection of proteins, and in the study of biological membranes. It is also used as a fluorescent probe in the study of DNA and RNA.
作用机制
The mechanism of action of 4-AFBS is not fully understood. It is believed to act as a proton acceptor, allowing the transfer of protons from one molecule to another. It is also believed to act as a catalyst in certain reactions, allowing for the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-AFBS are not well understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as the enzyme adenylate cyclase. It has also been shown to inhibit the activity of certain proteins, such as the protein phospholipase A2.
实验室实验的优点和局限性
The main advantage of using 4-AFBS in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and is soluble in a variety of solvents. However, it is not very stable and can degrade over time. It is also a strong acid and can cause skin and eye irritation if not handled properly.
未来方向
There are a number of potential future directions for research involving 4-AFBS. One potential area of research is to investigate the biochemical and physiological effects of 4-AFBS in more detail. Another potential area of research is to explore the potential use of 4-AFBS in drug discovery and development. Additionally, further research could be conducted to investigate the potential use of 4-AFBS as a fluorescent probe in the study of DNA and RNA. Finally, further research could be conducted to investigate the potential use of 4-AFBS as a catalyst in certain reactions.
属性
IUPAC Name |
4-amino-3-fluorobenzenesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBJIKMOCULTTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289976.png)

![Dichloro(1,3-di-i-propylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr](/img/structure/B6289986.png)
![Chloro[(1,2,3-H)-3-phenyl-2-propenyl][1,3-bis(2,6-diisopropylphenyl)-4,5-di-H-imidazol-2-ylidene]palladium(II), 97%](/img/structure/B6289992.png)
![[t-BuDavePhos Palladacycle Gen. 3], 98%](/img/structure/B6289997.png)


![Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide](/img/structure/B6290015.png)


![tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B6290065.png)


